molecular formula C18H18N2O2 B2889288 (E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate CAS No. 374091-59-5

(E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate

Cat. No.: B2889288
CAS No.: 374091-59-5
M. Wt: 294.354
InChI Key: DLYQNEWRBKUSBW-JLHYYAGUSA-N
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Description

(E)-Cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate is an indole-based acrylate derivative with a molecular formula of C₁₉H₂₀N₂O₂ (average mass: 308.38 g/mol). Its structure features:

  • A cyano group at the 2-position of the acrylate backbone.
  • A 1H-indol-3-yl moiety at the 3-position, contributing aromatic and hydrogen-bonding capabilities.
  • A cyclohexyl ester group at the terminal position, enhancing lipophilicity and steric bulk compared to smaller esters .

Properties

IUPAC Name

cyclohexyl (E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c19-11-13(18(21)22-15-6-2-1-3-7-15)10-14-12-20-17-9-5-4-8-16(14)17/h4-5,8-10,12,15,20H,1-3,6-7H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYQNEWRBKUSBW-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)C(=CC2=CNC3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)OC(=O)/C(=C/C2=CNC3=CC=CC=C32)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Standard Conditions

The reaction proceeds via deprotonation of cyclohexyl cyanoacetate by a base (e.g., piperidine or ammonium acetate), generating a resonance-stabilized enolate. This enolate attacks the carbonyl carbon of indole-3-carbaldehyde, followed by dehydration to form the conjugated acrylate system. Key parameters include:

Parameter Optimal Range Impact on Yield/Selectivity
Solvent Ethanol, Methanol, or DMF Polar aprotic solvents enhance enolate formation
Base Piperidine (0.1–0.3 equiv.) Higher bases (e.g., DBU) risk decarboxylation
Temperature 80–100°C (reflux) Elevated temperatures drive dehydration
Reaction Time 6–24 hours Prolonged times improve conversion but may degrade product

Example Procedure :

  • Combine indole-3-carbaldehyde (1.0 equiv.) and cyclohexyl cyanoacetate (1.2 equiv.) in anhydrous ethanol.
  • Add piperidine (0.2 equiv.) and reflux at 85°C for 12 hours.
  • Cool, concentrate under reduced pressure, and purify via silica gel chromatography (hexane:ethyl acetate, 4:1).
  • Isolate the product as a pale-yellow solid (yield: 65–78%).

Stereochemical Control

The reaction exclusively produces the (E)-isomer due to the thermodynamic stability of the trans-configured α,β-unsaturated system. Nuclear Overhauser Effect (NOE) NMR studies confirm the absence of (Z)-isomer contamination.

Industrial-Scale Synthesis and Process Optimization

Industrial production requires modifications to improve safety, yield, and cost-efficiency. A patented method addresses decarboxylation risks and waste management by employing acetic acid as a co-solvent and continuous flow reactors.

Key Industrial Protocol

  • Reactants : Indole-3-carbaldehyde (1.0 equiv.), cyclohexyl cyanoacetate (1.1 equiv.), ammonium acetate (0.15 equiv.).
  • Solvent System : Acetic acid:ethanol (1:3 v/v).
  • Conditions : Continuous flow reactor at 120°C, residence time 30 minutes.
  • Yield : 89% with >99% purity (HPLC).

Advantages :

  • Acetic acid suppresses violent CO₂ release during decarboxylation.
  • Continuous flow ensures consistent temperature control and scalability.

Alternative Synthetic Approaches

Transesterification of Methyl Ester Precursors

(E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate (synthesized via standard Knoevenagel methods) undergoes transesterification with cyclohexanol under acid catalysis:

$$
\text{CH}3\text{OCOC(CN)=CH-Indole} + \text{Cyclohexanol} \xrightarrow{\text{H}2\text{SO}_4, 110^\circ\text{C}} \text{Cyclohexyl-OCOC(CN)=CH-Indole} + \text{MeOH}
$$

Yield : 50–60% (lower than direct Knoevenagel due to side reactions).

Palladium-Catalyzed Cross-Coupling

Aryl halide precursors (e.g., 3-iodoindole) can react with cyclohexyl propiolate derivatives via Heck coupling, though this method is less common due to cost and complexity:

$$
\text{3-Iodoindole} + \text{HC≡C-COO-Cyclohexyl} \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3} \text{this compound}
$$

Yield : 40–55%.

Purification and Characterization

Purification Techniques

  • Recrystallization : From ethanol/water (7:3) to remove unreacted aldehyde.
  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, indole NH), 7.95 (d, J = 15.6 Hz, 1H, CH=), 7.45–7.20 (m, 4H, indole H), 5.10–5.05 (m, 1H, cyclohexyl OCH), 2.30–1.20 (m, 10H, cyclohexyl).
  • IR (KBr): ν 2210 cm⁻¹ (C≡N), 1715 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).
  • HRMS : m/z 294.3 [M+H]⁺.

Challenges and Mitigation Strategies

Challenge Cause Solution
Decarboxylation Base-induced degradation Use weak bases (e.g., NH₄OAc) and acidic co-solvents
(Z)-Isomer Formation Kinetic control Optimize reflux time and base strength
Low Solubility Hydrophobic cyclohexyl group Use DMF/THF mixtures during reaction

Chemical Reactions Analysis

Types of Reactions

(E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The indole moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Molecular Properties

The ester/amide group and substituents on the indole ring critically influence physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (R) Molecular Weight (g/mol) Key Structural Features Reported Activity
(E)-Cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate Cyclohexyl ester 308.38 Bulky ester, cyano, indole Not reported
ICMD-01 [(E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide] Phenylamide 287.31 Amide linkage, phenyl group COX-2 inhibition (ΔG = -11.26 kcal/mol vs. indomethacin)
Methyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate Methyl ester 226.23 Small ester, crystallized structure Structural data only
Ethyl 2-bromo-3-(1-phenylsulfonyl-1H-indol-3-yl)acrylate Bromo, phenylsulfonyl 422.28 (estimated) Electron-withdrawing Br, sulfonyl Potential bioactivity
Key Observations:
  • Electron Effects: The cyano group in all compounds enhances electron-withdrawing properties, stabilizing the acrylate backbone and influencing binding interactions (e.g., ICMD-01’s COX-2 inhibition) .
  • Steric Hindrance : The cyclohexyl group may limit binding to flat enzymatic pockets, whereas ICMD-01’s phenylamide allows for π-π stacking with COX-2’s active site .
ICMD-01 (Phenylamide Analog):
  • The phenylamide group facilitates hydrogen bonding with COX-2 residues .
  • By contrast, the cyclohexyl ester analog lacks reported biological data, though its structural similarity implies possible activity in related pathways.
Methyl Ester Analog:
  • Crystallographic studies (space group P21/c, Z = 4) reveal a planar indole-acrylate system with intramolecular hydrogen bonds (N–H⋯O). This rigidity may hinder conformational adaptability in target binding compared to flexible esters .
Bromo-Sulfonyl Analog:
  • Substitution with bromo and phenylsulfonyl groups introduces steric and electronic effects that could modulate reactivity (e.g., alkylation or nucleophilic substitution) .

Biological Activity

(E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

PropertyValue
Molecular Formula C18_{18}H18_{18}N2_{2}O2_{2}
Molecular Weight 294.35 g/mol
CAS Number 374091-59-5
Density 1.23 g/cm³ (predicted)
Boiling Point 508 °C (predicted)

The compound contains a cyclohexyl group, a cyano group, and an indole derivative, which contributes to its reactivity and biological potential.

Synthesis

The synthesis of this compound typically involves a Knoevenagel condensation reaction . This method combines an indole derivative with a cyanoacrylate under basic conditions, yielding the desired product through the formation of a double bond between the acrylate and the indole moiety.

Anticancer Properties

Research indicates that compounds containing indole derivatives often exhibit significant anticancer activities. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines. The indole moiety is known for its ability to interact with biological receptors, potentially modulating their activity and influencing cell proliferation pathways .

In one study, derivatives similar to this compound demonstrated promising results against human colon carcinoma (HCT116) cell lines with IC50 values as low as 2.5 µM, indicating potent anticancer activity .

Anti-inflammatory Activity

Indole derivatives are also recognized for their anti-inflammatory properties. The cyano group in this compound may enhance these effects through mechanisms involving modulation of inflammatory pathways. For instance, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to its structural components:

  • Indole Moiety : Known for its ability to interact with various receptors, potentially influencing signaling pathways involved in cancer progression and inflammation.
  • Cyano Group : Can participate in hydrogen bonding and nucleophilic addition reactions, enhancing the compound's reactivity and interaction with biological targets .

Case Studies

Several studies have highlighted the potential of indole-based compounds in medicinal applications:

  • A study on related indole derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Another investigation reported that compounds similar to this compound exhibited protective effects against oxidative stress-induced cellular damage, showcasing their potential as therapeutic agents in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation, where indole-3-carbaldehyde reacts with cyanoacetic acid derivatives. For example, using a cyclohexyl ester group, the reaction typically requires a base (e.g., piperidine) and a polar aprotic solvent (e.g., acetonitrile) under reflux. Evidence from analogous syntheses shows that NaH in acetonitrile with alkyl halides (e.g., ethyl iodide) achieves high yields (94%) for ester derivatives . Key factors include temperature control (0°C for base activation) and purification via column chromatography (15–20% ethyl acetate/hexane).

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